molecular formula C13H9ClF2OS B8076133 5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol

5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol

Cat. No.: B8076133
M. Wt: 286.72 g/mol
InChI Key: DZHMGYYQAJUSKG-UHFFFAOYSA-N
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Description

The compound identified as “5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol involves specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves the use of cyclodextrins for inclusion complex formation . The preparation methods often include the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often employing advanced technologies and equipment.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable reactivity and properties .

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure and the specific conditions under which it is synthesized and reacts. This uniqueness can lead to distinct applications and advantages in various fields of research and industry.

Properties

IUPAC Name

5-chloro-2-[(2,5-difluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2OS/c14-9-1-4-12(13(18)6-9)17-7-8-5-10(15)2-3-11(8)16/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMGYYQAJUSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)COC2=C(C=C(C=C2)Cl)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)COC2=C(C=C(C=C2)Cl)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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